molecular formula C10H13NO4S B014277 S-Benzyl-L-cysteine Sulfone CAS No. 25644-88-6

S-Benzyl-L-cysteine Sulfone

Cat. No.: B014277
CAS No.: 25644-88-6
M. Wt: 243.28 g/mol
InChI Key: KDIYEJQJSZCWGR-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine Sulfone can be synthesized through the oxidation of S-Benzyl-L-cysteine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone form .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Comparison with Similar Compounds

  • S-Phenyl-L-cysteine
  • S-Methyl-L-cysteine
  • S-Ethyl-L-cysteine

Comparison: S-Benzyl-L-cysteine Sulfone is unique due to its specific enzymatic activity and the presence of the sulfone group, which imparts distinct chemical properties. Compared to similar compounds like S-Phenyl-L-cysteine and S-Methyl-L-cysteine, this compound has a higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYEJQJSZCWGR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628686
Record name 3-(Phenylmethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25644-88-6
Record name 3-(Phenylmethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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